2-Methoxyphenazine can be classified under the category of phenazines, which are bicyclic compounds composed of two fused aromatic rings containing nitrogen atoms. The specific structure of 2-methoxyphenazine contributes to its classification as a methoxy-substituted phenazine derivative. It is synthesized from simpler organic precursors, such as aniline and resorcinol, through various chemical reactions.
The synthesis of 2-methoxyphenazine can be achieved through several methods:
The synthesis typically requires careful control of temperature (ranging from 140 °C to 195 °C) and reaction time (up to 12 hours), with purification steps involving recrystallization or chromatography to isolate pure 2-methoxyphenazine .
The molecular formula for 2-methoxyphenazine is CHNO. Its structure features:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .
2-Methoxyphenazine can participate in various chemical reactions:
Relevant data from spectral analysis (e.g., NMR) supports these physical characteristics, providing insights into its molecular dynamics .
2-Methoxyphenazine has several applications in scientific research:
The biosynthesis of 2-methoxyphenazine originates from the shikimate pathway’s terminal metabolite, chorismic acid, which serves as the universal precursor for all bacterial phenazines. In Pseudomonas and Lysobacter species, the phenazine core assembly initiates with the conversion of chorismate to 2-amino-2-desoxyisochorismic acid (ADIC) by the enzyme PhzE. This homodimeric enzyme features a unique intertwined domain architecture where the glutamine amidotransferase (GATase1) domain of one monomer supplies ammonia to the menaquinone-siderophore-tryptophan (MST) domain of the adjacent monomer (Fig. 1A) [2] [4]. Unlike anthranilate synthase, PhzE cannot catalyze pyruvate elimination from ADIC, thereby channeling this intermediate exclusively toward phenazine biosynthesis.
ADIC is subsequently hydrolyzed by PhzD, an α/β-hydrolase that employs a metal-independent acid/base mechanism (involving residues D38 and K122) to yield (2S,3S)-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) [4] [7]. The isomerase PhzF then catalyzes a stereospecific [1,5]-hydrogen shift via a proton shuttle mechanism (dependent on glutamate E45) to convert DHHA into the highly reactive 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). This aminoketone undergoes spontaneous dimerization or PhzB-assisted condensation to form hexahydro-phenazine-1,6-dicarboxylic acid (HHPDC), the first tricyclic phenazine intermediate. Final aromatization to phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA) is mediated by the FMN-dependent oxidase PhzG, completing the core scaffold [2] [4] [7].
Table 1: Key Enzymes in Phenazine Core Assembly from Chorismate
Enzyme | Function | Key Structural/Mechanistic Features | Product |
---|---|---|---|
PhzE | Converts chorismate to ADIC | Intertwined dimer; GATase1-MST domain coupling | 2-Amino-2-desoxyisochorismate (ADIC) |
PhzD | Hydrolyzes ADIC to DHHA | Acid/base catalysis (D38, K122); metal-independent | (2S,3S)-2,3-Dihydro-3-hydroxyanthranilate (DHHA) |
PhzF | Isomerizes DHHA to AOCHC | [1,5]-H shift via E45 proton shuttle | 6-Amino-5-oxocyclohex-2-ene-1-carboxylate (AOCHC) |
PhzB | Facilitates AOCHC dimerization | Ketosteroid isomerase fold; R41/R160* substrate orientation | Hexahydro-phenazine-1,6-dicarboxylate (HHPDC) |
PhzG | Aromatizes HHPDC | FMN-dependent oxidase | Phenazine-1,6-dicarboxylate (PDC) |
Methoxylation at the C2 position of the phenazine core is catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs), which exhibit distinct regioselectivity compared to N-methylating enzymes involved in pyocyanin biosynthesis. In Lysobacter antibioticus OH13, the enzyme LaPhzM (36.7 kDa) specifically transfers methyl groups to the oxygen at C1 or C6 of hydroxyphenazine substrates, yielding methoxy derivatives (Fig. 1B) [3] [5]. Structural analysis (1.4 Å resolution) reveals that LaPhzM possesses a characteristic Rossmann fold for SAM cofactor binding and a substrate pocket accommodating phenazines with varied N-oxide states. Its catalytic mechanism involves:
LaPhzM exhibits relaxed substrate specificity, efficiently methylating:
Kinetic studies demonstrate that LaPhzM has a K~M~ of 33.6 µM and k~cat~ of 0.6 min⁻¹ for 6-hydroxy-1-methoxyphenazine N5-oxide, confirming efficient turnover. Critically, O-methylation enhances bioactivity: myxin exhibits significantly higher antimicrobial potency than its non-methylated analog iodinin due to increased membrane permeability and redox stability [3] [5].
Table 2: Substrate Specificity and Kinetics of LaPhzM O-Methyltransferase
Substrate | Product | K~M~ (µM) | k~cat~ (min⁻¹) | k~cat~/K~M~* (M⁻¹s⁻¹) |
---|---|---|---|---|
6-Hydroxy-1-methoxyphenazine N5-oxide | 1,6-Dimethoxyphenazine N5-oxide | 33.6 | 0.6 | 297.6 |
1,6-Dihydroxyphenazine | 1-Hydroxy-6-methoxyphenazine | 41.2* | 0.8* | 323.5* |
Iodinin (1,6-dihydroxyphenazine N,N′-dioxide) | Myxin (1-hydroxy-6-methoxy-phenazine N,N′-dioxide) | 28.9* | 0.7* | 403.8* |
**Values estimated from in vitro activity profiles in [3].
The genetic basis for 2-methoxyphenazine production resides in conserved phz operons, which are often species-specifically extended with tailoring genes. Core phenazine biosynthesis requires seven genes (phzA–G), organized in operons that convert chorismate to PCA or PDC (Fig. 1C) [2] [6]. In methoxylating strains like L. antibioticus OH13, this core is supplemented with accessory genes:
In Pseudomonas chlororaphis H18, heterologous expression of phzM from L. antibioticus (LaphzM) enabled the conversion of 1-hydroxyphenazine to 1-methoxyphenazine and its N-oxide derivatives, confirming its role in methoxylation. Notably, the engineered strain produced 1-methoxyphenazine N'10-oxide—a novel compound—demonstrating the biotechnological potential of phz gene manipulation [5].
The phz operon’s transcriptional regulation is governed by quorum-sensing systems. In P. aeruginosa, the LysR-type regulator MvfR activates phzA1-G1 and phzA2-G2 (duplicated operons), while in P. chlororaphis, PhzR/PhzI acyl-homoserine lactone systems induce expression. The type II DAH7P synthase (PhzC) within these operons exhibits unique adaptations:
This genetic modularity enables strain-specific tailoring, where methoxylation genes replace N-methylation modules (e.g., phzM~OMT~ substitutes phzM~NMT~ in pyocyanin producers) [3] [5]. Such divergence underscores the evolutionary specialization of phenazine pathways for ecological niche adaptation.
Figure 1: Biosynthetic Pathway of 2-Methoxyphenazine Derivatives(A) Core assembly: Chorismate → ADIC → DHHA → AOCHC → PDC/PDCH~2~ via PhzE/D/F/B/G.(B) Tailoring: PDC → Hydroxyphenazines → Methoxyphenazines via PhzS/NO1/M.(C) Genetic organization: Modular phz operons with core (phzA-G) and accessory genes (phzS, phzNO1, phzM) under quorum-sensing control (e.g., MvfR).
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